No Head-to-Head Bioactivity Data Available: Target Engagement vs. Closest Patent Exemplars
A thorough search of the BindingDB, ChEMBL, PubMed, and Google Patents databases as of late April 2026 yields no quantitative IC50, EC50, Ki, or Kd values for N-benzyl-5-chloro-6-(oxan-4-yloxy)-N-(pyridin-2-yl)pyridine-3-carboxamide at any biologically relevant target. The structurally related N-benzyl-5-chloro-N-(pyridin-2-yl)-6-alkoxy-nicotinamide congeners disclosed in US 10,202,379 B2 exhibit N-type calcium channel blocking IC50 values spanning from <1 nM to >1 µM, but the specific Reference Example corresponding to this compound is not accompanied by a disclosed IC50 value in the patent or any subsequent scientific publication [1]. Cross-referencing with the ZINC database confirms that no bioactivity annotation exists for this compound in ChEMBL 20 [2].
| Evidence Dimension | Target binding or functional inhibition potency |
|---|---|
| Target Compound Data | No quantitative data available |
| Comparator Or Baseline | Closest US 10,202,379 patent examples: Reference Example 762 (BDBM346992) IC50 31.5 nM (TFIID subunit 1 assay); Reference Example 463 (BDBM346837) EC50 5 nM (undisclosed cellular assay) |
| Quantified Difference | Cannot be calculated; target compound lacks any disclosed activity value |
| Conditions | Assays are patent-derived, performed in 96-well plates with 2- to 5-fold serial dilutions; specific cell lines and buffer conditions vary by Reference Example. |
Why This Matters
Without a disclosed potency value, any claim that this compound is equipotent, superior, or orthogonal to its structurally nearest patent exemplars is speculative and cannot support a procurement decision.
- [1] US Patent 10,202,379 B2. Substituted pyridine carboxamides as calcium channel blockers. Examples 629, 762, and 463; BindingDB entries BDBM346992 and BDBM346837. View Source
- [2] ZINC Database, ZINC14943550. N-benzyl-5-chloro-6-(oxan-4-yloxy)-N-(pyridin-2-yl)pyridine-3-carboxamide. No activity data in ChEMBL 20. View Source
